5-hydroxyquinolin-2(1H)-one
CAS No.: 31570-97-5
Cat. No.: VC21337782
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31570-97-5 |
---|---|
Molecular Formula | C9H7NO2 |
Molecular Weight | 161.16 g/mol |
IUPAC Name | 5-hydroxy-1H-quinolin-2-one |
Standard InChI | InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-5,11H,(H,10,12) |
Standard InChI Key | XOXGLLQTNQBDKL-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=O)N2)C(=C1)O |
Canonical SMILES | C1=CC2=C(C=CC(=O)N2)C(=C1)O |
Appearance | Off-white Solid |
Introduction
Chemical Structure and Identification
5-Hydroxyquinolin-2(1H)-one features a bicyclic structure comprising a benzene ring fused with a pyridone ring, characterized by a hydroxyl group at the 5-position. This structural arrangement contributes to its unique chemical reactivity and biological interactions. The compound is formally identified through various chemical descriptors as detailed in Table 1.
Table 1: Chemical Identifiers of 5-Hydroxyquinolin-2(1H)-one
Parameter | Value |
---|---|
CAS Number | 31570-97-5 |
IUPAC Name | 5-hydroxy-1H-quinolin-2-one |
Common Synonyms | 5-Hydroxy-2(1H)-quinolone; 5-Hydroxycarbostyril; NSC 134652 |
Molecular Formula | C₉H₇NO₂ |
Molecular Weight | 161.16 g/mol |
Standard InChI | InChI=1S/C9H7NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h1-5,11H,(H,10,12) |
Standard InChIKey | XOXGLLQTNQBDKL-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=O)N2)C(=C1)O |
Physical and Chemical Properties
Understanding the physical and chemical properties of 5-hydroxyquinolin-2(1H)-one is crucial for various applications in research, synthesis, and pharmaceutical development.
Physical Characteristics
The compound presents as an off-white solid under standard conditions with specific handling requirements for laboratory and industrial applications .
Table 2: Physical Properties of 5-Hydroxyquinolin-2(1H)-one
Property | Characteristic |
---|---|
Appearance | Off-white Solid |
Purity (Commercial) | >95% |
Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol |
Storage Recommendation | Room temperature or +4°C (depending on application) |
TPSA (Topological Polar Surface Area) | 53.09 |
LogP | 1.2337 |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 0 |
These physical properties significantly influence the compound's behavior in biological systems and its suitability for various chemical reactions .
Chemical Reactivity
Synthesis Methods
Several synthetic approaches have been developed for preparing 5-hydroxyquinolin-2(1H)-one, making it accessible for research and applications in medicinal chemistry.
Conventional Synthesis Approaches
The synthesis of 5-hydroxyquinolin-2(1H)-one typically involves condensation reactions and cyclization processes. One common approach involves the reaction of aniline derivatives with appropriate carbonyl compounds under specific conditions to form the quinoline ring system. These methods generally require careful control of reaction conditions to ensure good yields and product purity.
Applications in Organic Synthesis
5-Hydroxyquinolin-2(1H)-one serves as a valuable intermediate in organic synthesis, particularly in the development of more complex heterocyclic compounds with potential biological activities. Its structural features provide a scaffold for further modifications, allowing chemists to create libraries of derivatives with varied properties .
Biological Activities and Research Findings
Research on 5-hydroxyquinolin-2(1H)-one has explored several potential biological activities that make it a compound of interest in medicinal chemistry and drug discovery.
Antimicrobial Properties
Studies have investigated the potential antimicrobial activities of 5-hydroxyquinolin-2(1H)-one against various pathogens. These properties are typically attributed to the compound's ability to interact with specific bacterial targets, potentially disrupting essential cellular processes.
Antiviral Activities
Research has also examined the antiviral potential of 5-hydroxyquinolin-2(1H)-one, exploring its mechanisms of action against viral replication processes. The compound's heterocyclic structure may enable interactions with viral proteins essential for replication.
Anticancer Properties
Investigations into the anticancer properties of 5-hydroxyquinolin-2(1H)-one have focused on its potential interactions with enzymes and DNA, possibly inhibiting cancer cell proliferation through multiple mechanisms. These studies contribute to the broader understanding of quinoline derivatives in cancer research.
Pharmaceutical Applications
The diverse biological activities of 5-hydroxyquinolin-2(1H)-one have led to its exploration in pharmaceutical applications, particularly in relation to quality control processes.
Role in Brexpiprazole Production
5-Hydroxyquinolin-2(1H)-one has been identified as an impurity associated with Brexpiprazole, an antipsychotic medication used for treating schizophrenia and major depressive disorders. As such, it plays a crucial role in quality control processes during Brexpiprazole manufacturing .
Table 3: Relationship to Brexpiprazole
Aspect | Details |
---|---|
Relationship Type | Identified impurity |
Associated Drug | Brexpiprazole (CAS: 913611-97-9) |
Drug Classification | Atypical antipsychotic |
Therapeutic Use | Treatment of schizophrenia and major depressive disorder |
Quality Control Importance | Critical for assessing purity, reliability, and safety of Brexpiprazole API |
The monitoring and control of 5-hydroxyquinolin-2(1H)-one levels in Brexpiprazole production are essential aspects of pharmaceutical quality assurance .
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